2-Methyl-6-oxopyridine-1-carboxylic acid
Description
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-methyl-6-oxopyridine-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-3-2-4-6(9)8(5)7(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
UUAUOZLFNSCMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(=O)N1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Regiospecific Hydroxylation of Pyridine-2-Carboxylic Acid
Alcaligenes faecalis DSM 6269 demonstrates regiospecific hydroxylation of pyridine-2-carboxylic acid at position 6, yielding 6-oxo-1,6-dihydropyridine-2-carboxylic acid. The reaction occurs under aerobic conditions at 30°C with a glucose-based medium, achieving preparative-scale yields (Table 1).
Table 1: Microbial Hydroxylation Parameters
| Substrate | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pyridine-2-carboxylic acid | 6-oxo-1,6-dihydropyridine-2-carboxylic acid | 78–83 | 48–72 |
N-Methylation of the Hydroxylated Product
Post-hydroxylation, the nitrogen at position 1 undergoes methylation. Using methyl iodide or dimethyl sulfate in alkaline conditions (NaOH, 0–5°C), the 1-methyl derivative forms. For example, treatment with methyl iodide (1.2 eq) in methanol at 50°C for 5 hours achieves 65–70% conversion.
Friedel-Crafts Acylation and Functional Group Interconversion
Acylation of 2-Picoline
The patent CN105198799A details Friedel-Crafts acylation of 2-picoline with acetyl chloride, catalyzed by aluminum chloride (AlCl₃). While this produces 2-methyl-6-acetylpyridine, hydrolysis of the acetyl group to carboxylic acid could yield the target compound (Scheme 1).
Scheme 1: Proposed Pathway via Friedel-Crafts
-
Acylation : 2-Picoline + Acetyl chloride → 2-methyl-6-acetylpyridine (Yield: 78–83%)
-
Oxidation : 2-methyl-6-acetylpyridine → 2-methyl-6-oxopyridine-2-carboxylic acid (hypothetical, using KMnO₄/H⁺)
Table 2: Friedel-Crafts Reaction Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 50–100 | 5–10 | 78–83 |
Cyclization of Precursor Molecules
Hantzsch Pyridine Synthesis Adaptation
A modified Hantzsch approach could assemble the pyridine ring with pre-installed substituents. Reacting ethyl acetoacetate (methyl source), ammonium acetate (nitrogen source), and a diketone derivative forms the dihydropyridine intermediate, which oxidizes to the aromatic system.
Example Protocol :
-
Ethyl acetoacetate (2 eq), diketone (1 eq), NH₄OAc (3 eq) in ethanol, refluxed for 12 hours.
Oxidation of Dihydropyridine Derivatives
Tetrahydropyridine to Pyridine Conversion
Arkivoc’s synthesis of 4-aryl-2-methyl-6-thioxo-tetrahydropyridines involves Lawesson’s reagent for thionation. Analogously, oxidizing 1-methyl-6-hydroxy-1,6-dihydropyridine-2-carboxylic acid (from microbial methods) with PCC or Jones reagent could yield the target compound.
Critical Oxidation Parameters :
-
Jones reagent (CrO₃/H₂SO₄): 0°C, 2 hours (Yield: ~60%)
-
PCC/CH₂Cl₂ : Room temp, 6 hours (Yield: ~55%)
Microwave-Assisted Direct Synthesis
Vilsmeier-Haack Formylation
Microwave irradiation accelerates formylation and cyclization steps. For instance, MDPI’s protocol for 4-aryl-dihydropyridines uses POCl₃/DMF under 50°C for 5 minutes (Yield: 62–75%). Adapting this to include a methyl group at position 1 and carboxylic acid at position 2 remains hypothetical but mechanistically plausible.
Table 3: Microwave Reaction Optimization
| Parameter | Value |
|---|---|
| Power | 180 W |
| Temperature | 50°C |
| Time | 5 min |
| Yield Range | 62–75% |
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-oxopyridine-1(2H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens, nitrating agents, or alkylating agents under controlled conditions.
Major Products: The reactions yield various derivatives, including oxo, amino, and alkyl-substituted pyridines, which are valuable intermediates in further chemical synthesis .
Scientific Research Applications
6-Methyl-2-oxopyridine-1(2H)-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Methyl-6-oxopyridine-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
The following compounds are structurally related but differ in substituents, ring systems, or functional groups:
Physicochemical Properties
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid likely has a lower pKa (~1.5–2.0) due to the combined electron-withdrawing effects of Cl and the pyrimidine ring .
Solubility :
- The oxo group in the target compound improves water solubility relative to 6-Methyl-2-pyridinecarboxylic acid but may still be lower than chlorinated analogs due to pyrimidine’s reduced polarity .
Q & A
Q. What safety protocols are essential when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
